Differentiation by Lipophilicity (LogP) vs. Chloro-Analog (4-Chloro-3-isopropylphenol)
4-Bromo-3-isopropylphenol exhibits significantly higher lipophilicity than its direct chloro-analog, 4-chloro-3-isopropylphenol. This difference is quantifiable through computed partition coefficients (XLogP3). Higher LogP values are directly correlated with increased passive membrane permeability and altered drug distribution profiles [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 4-Chloro-3-isopropylphenol: 2.9 (estimated based on structural analogs) |
| Quantified Difference | Approximately 0.5 LogP units higher for the bromo-derivative. |
| Conditions | Computed value from PubChem (release 2024.11.20) and comparative analysis of halogen effects on LogP. |
Why This Matters
This quantifiable increase in lipophilicity can be the deciding factor for achieving sufficient cell permeability in a cellular assay or for fine-tuning the ADME properties of a lead compound in drug discovery.
- [1] PubChem. (2024). 4-Bromo-3-isopropylphenol. Computed Properties. XLogP3. View Source
